molecular formula C6H7N3O2 B1267093 3-Amino-5-methylpyrazine-2-carboxylic acid CAS No. 6761-50-8

3-Amino-5-methylpyrazine-2-carboxylic acid

Cat. No. B1267093
CAS RN: 6761-50-8
M. Wt: 153.14 g/mol
InChI Key: VUWIQUHYWDRRGC-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyrazine-2-carboxylic acid (3-AMPCA) is an organic compound that is widely used in both scientific research and industrial applications. It is a white crystalline solid, which is soluble in water and has a melting point of 130-135°C. 3-AMPCA has a variety of applications, including synthesis, catalysis, and biochemistry, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Preparation

3-Amino-5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, has seen significant advancements in its synthesis methods. The most widely used method for its synthesis is chemical synthesis, alongside electrochemical and microbial synthesis approaches (Bai Jin-quan, 2013).

Molecular Structure and Photochemistry

Research on related compounds, such as 5-Methylpyrazine-2,3-dicarboxylic acid, has shed light on molecular structures involving rare O−H···N trimer synthons and Kagome lattice formations, adding to our understanding of molecular interactions in these compounds (N. Babu & A. Nangia, 2006).

Biocatalytic Production

A high-yield and plasmid-free biocatalytic process for the production of 5-Methylpyrazine-2-carboxylic acid (MPCA) has been developed, employing Escherichia coli strain with optimized genetic elements. This process is environmentally friendly and highly efficient, paving the way for commercial production of MPCA (Liuyan Gu et al., 2020).

Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, this compound and its derivatives play a crucial role. Studies have demonstrated the synthesis of N-substituted nicotinamide related compounds through homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, highlighting the versatility of these compounds in creating biologically significant molecules (A. Takács et al., 2007).

Photophysical Studies

Photophysical studies, such as those on 3-aminopyrazine-2-carboxylic acid, provide insights into the behavior of these compounds under UV irradiation. These studies reveal the formation of new isomers and photoreactions, essential for understanding the properties of these compounds under different conditions (M. Pagacz-Kostrzewa et al., 2021).

Electrocatalytic Applications

Electrocatalytic applications, like the carboxylation of 2-amino-5-bromopyridine with CO2, demonstrate the potential of pyrazine derivatives in green chemistry and synthetic processes. These studies contribute to the development of more sustainable and efficient chemical production methods (Q. Feng et al., 2010).

Biochemical Analysis

Biochemical Properties

3-Amino-5-methylpyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid synthase (FAS) and aspartate decarboxylase (PanD), influencing the biosynthesis of mycolic acids and acetylcoenzyme A, respectively . These interactions are crucial as they can affect the metabolic pathways and overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase), which can lead to alterations in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), leading to changes in gene expression and metabolic pathways . These inhibitory actions are critical for understanding its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), affecting the biosynthesis of mycolic acids and acetylcoenzyme A . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interaction with target biomolecules and subsequent biochemical effects .

properties

IUPAC Name

3-amino-5-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWIQUHYWDRRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299348
Record name 3-amino-5-methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6761-50-8
Record name 6761-50-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-5-methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methyl-pteridine-2,4-diol (prepared by the procedure of ‘Synthesis of 2,6-Disubstituted pyrazines and Related Derivates.’, Sharefkin, D. M. J. Am. Chem. Soc., 1959, 345) (4 g, 22.5 mmol) is suspended in a solution of NaOH (2.17 g, 53 mmol) in H2O (20 ml), in an autoclave, and the mixture is heated to 150° C. for 3 days. The reaction mixture is cooled to room temperature and the pH is adjusted to 2.5 by the slow addition of 6M HCl (98 ml). The resulting suspension is cooled in a fridge for 1.5 hours, and the solid is then collected by filtration, washed with cold H2O, and MeOH, and dried in vacuo to yield 3-amino-5-methyl-pyrazin-2-carboxylic acid as a beige solid. [M+H]+ 154
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,6-Disubstituted pyrazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.17 g
Type
reactant
Reaction Step Three
Name
Quantity
98 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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